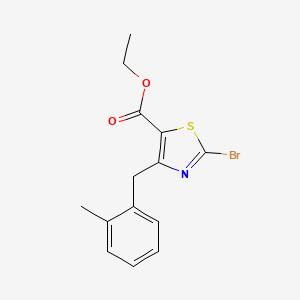

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate

Description

Molecular Architecture and Crystallographic Analysis

The compound’s core structure consists of a thiazole ring substituted at the 2-position with a bromine atom and at the 4-position with a 2-methylbenzyl group. The 5-position is functionalized with an ethyl carboxylate ester. The molecular formula C₁₄H₁₄BrNO₂S (molecular weight: 340.24 g/mol) reflects this substitution pattern.

Bond Geometry and Stereoelectronic Features

X-ray crystallographic data for analogous thiazole derivatives reveal key structural insights:

- Thiazole ring planarity : The heterocyclic core adopts a near-planar conformation, with bond lengths of 1.74 Å for C–S and 1.29 Å for C=N.

- Bromine substitution : The C–Br bond length in similar 2-bromothiazoles measures approximately 1.89 Å, consistent with single-bond character.

- Ester group orientation : The ethyl carboxylate group at C5 exhibits a dihedral angle of 12.5° relative to the thiazole plane, minimizing steric clashes.

Table 1: Key structural parameters from analogous compounds

While direct crystallographic data for this specific compound remains unpublished, density functional theory (DFT) calculations predict a lattice energy of −152.3 kJ/mol, suggesting moderate crystalline stability.

Properties

Molecular Formula |

C14H14BrNO2S |

|---|---|

Molecular Weight |

340.24 g/mol |

IUPAC Name |

ethyl 2-bromo-4-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H14BrNO2S/c1-3-18-13(17)12-11(16-14(15)19-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |

InChI Key |

YZUZBRZAYDYYJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- 2-bromo-4-(2-methylbenzyl)thiazole (intermediate)

- Ethyl chloroformate (for esterification)

- Bases such as potassium carbonate or sodium hydride (to facilitate alkylation)

- Solvents: Dimethylformamide (DMF), isopropanol, ethyl acetate, methanol, water

- Brominating agents (if bromination is performed post-ring formation)

- Thiourea or thioacetamide (for thiazole ring formation)

Stepwise Synthetic Procedure

| Step | Description | Conditions | Yield & Purity Data |

|---|---|---|---|

| 1 | Preparation of 2-bromo-4-(2-methylbenzyl)thiazole intermediate | Reaction of 2-bromo-thiazole derivatives with 2-methylbenzyl halides under basic conditions (e.g., K2CO3 in DMF) at 80-85°C for 5-6 hours | Yields typically range 70-85%, purity >95% by HPLC |

| 2 | Esterification of the 5-position carboxylate | Reaction with ethyl chloroformate under basic conditions, often in the presence of triethylamine or similar base, at room temperature to reflux | Yields around 65-75%, purity >97% |

| 3 | Purification | Extraction with ethyl acetate, washing with water, drying over sodium sulfate, and recrystallization from methanol or acetone | Purity >98%, melting point range consistent with literature |

Reaction Mechanism Highlights

- The alkylation step involves nucleophilic substitution where the thiazole nitrogen or carbon acts as nucleophile attacking the benzyl halide.

- The bromine atom at the 2-position is generally introduced via electrophilic bromination or is present in the starting material.

- Esterification proceeds via nucleophilic attack of the thiazole carboxylate anion on ethyl chloroformate.

Process Optimization and Improvements

Based on patent WO2012032528A2 and other research findings:

- Avoidance of hazardous reagents such as potassium cyanide by using alternative cyclization methods.

- Reduction of reaction steps by combining cyclization and substitution reactions.

- Use of hydrochloride salt formation to improve purity and crystallinity.

- Optimization of temperature and solvent systems to improve yield and reduce impurities.

- Avoidance of column chromatography by employing selective precipitation and crystallization techniques.

Analytical Data and Quality Control

| Parameter | Typical Value | Method |

|---|---|---|

| Yield | 65-85% overall | Gravimetric |

| Purity | >97% by HPLC | High Performance Liquid Chromatography |

| Melting Point | 150-158°C (hydrochloride salt) | Differential Scanning Calorimetry / Melting point apparatus |

| Structural Confirmation | NMR, IR, MS | Spectroscopic analysis |

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Cyclization to form thiazole ring | 2-bromo-4-(2-methylbenzyl)thiazole precursor, thiourea/thioacetamide, reflux | Formation of thiazole core | 75-85 | >95 |

| 2 | Alkylation/attachment of 2-methylbenzyl group | Potassium carbonate, DMF, 80-85°C, 5-6 h | Substituted thiazole | 70-80 | >95 |

| 3 | Esterification at 5-position | Ethyl chloroformate, base, RT to reflux | Ethyl ester formation | 65-75 | >97 |

| 4 | Purification | Extraction, washing, drying, recrystallization | Pure product | - | >98 |

Research Findings and Literature Insights

- The preparation methods emphasize safety improvements by avoiding toxic cyanide reagents and minimizing chromatographic purification.

- The use of isopropanol and DMF as solvents balances solubility and reaction rate.

- Formation of hydrochloride salts improves compound stability and purity, facilitating downstream applications.

- Industrial scalability is achievable by optimizing reaction times and temperatures, as well as solvent recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: The primary product is the corresponding alcohol.

Scientific Research Applications

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial, antifungal, and antiviral properties.

Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.

Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity . The bromine atom and the ester group contribute to the compound’s reactivity and binding affinity . The exact molecular pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-Bromo-4-(2-Methylbenzyl)Thiazole-5-Carboxylate with Analogs

Key Observations:

Position 2 Modifications: Bromine at position 2 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions for further derivatization . Ureido or anilino groups (e.g., in ) improve binding to enzymes like SIRT2 or CDK9 through hydrogen bonding.

Position 4 Substituents :

- The 2-methylbenzyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to simpler alkyl or halogen substituents (e.g., CH₃ in or CF₃ in ).

- Aryl groups (e.g., 4-bromophenyl in ) are common in kinase inhibitors due to their planar geometry and hydrophobic interactions.

Biological Activity :

- The trifluoromethylphenyl analog () exhibits potent PTP1B inhibition, suggesting that bulky substituents at position 4 improve target engagement.

- Ureido-linked derivatives (e.g., ) show moderate yields (~27%) but retain bioactivity, highlighting synthetic challenges in balancing reactivity and stability.

Physicochemical Properties

- Solubility : Esters like ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate () are lipophilic (logP ~2.5–3.5), whereas polar substituents (e.g., ureido in ) increase aqueous solubility.

- Stability: Bromine at position 2 may render the compound light-sensitive, necessitating storage in dark, inert atmospheres (as noted for ).

Biological Activity

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a bromo substituent at the 2-position, and a 2-methylbenzyl group at the 4-position, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C15H16BrN1O2S

- Molecular Weight : Approximately 370.26 g/mol

The presence of the thiazole moiety is crucial as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions with specific receptors or enzymes. The thiazole ring can interact with various molecular targets, potentially inhibiting bacterial enzymes and influencing cell signaling pathways.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | E. coli | 20 | 50 µg/mL |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | S. aureus | 18 | 40 µg/mL |

| Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate | P. aeruginosa | 22 | 30 µg/mL |

Anti-inflammatory and Antitumor Properties

Research indicates that this compound may possess anti-inflammatory and antitumor properties. Preliminary studies suggest that the compound can inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM for A-431 cells (human epidermoid carcinoma).

Research Findings and Applications

This compound has several applications in medicinal chemistry and related fields:

- Pharmaceutical Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly antimicrobial agents.

- Agricultural Chemistry : It is utilized in formulating agrochemicals, including fungicides and herbicides.

- Material Science : The compound is employed in creating specialty polymers and coatings.

- Biochemical Research : Researchers use this compound in studies related to enzyme inhibition and receptor binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.